Ethyl 2-(4-tert-pentylphenoxy)propanoate
Overview
Description
Ethyl 2-(4-tert-pentylphenoxy)propanoate is an organic compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol . It is an ester, which is a class of compounds commonly used in various chemical and industrial applications due to their unique properties.
Preparation Methods
Ethyl 2-(4-tert-pentylphenoxy)propanoate can be synthesized through the esterification reaction between 2-(4-tert-pentylphenoxy)propanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 2-(4-tert-pentylphenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, it can hydrolyze to form 2-(4-tert-pentylphenoxy)propanoic acid and ethanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles.
Scientific Research Applications
Ethyl 2-(4-tert-pentylphenoxy)propanoate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(4-tert-pentylphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then interacts with biological pathways to exert its effects .
Comparison with Similar Compounds
Ethyl 2-(4-tert-pentylphenoxy)propanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its bulky tert-pentyl group, which imparts distinct physical and chemical properties . Similar compounds include:
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
Properties
IUPAC Name |
ethyl 2-[4-(2-methylbutan-2-yl)phenoxy]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-6-16(4,5)13-8-10-14(11-9-13)19-12(3)15(17)18-7-2/h8-12H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXVHBFBHOLGQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC(C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233457 | |
Record name | Ethyl 2-[4-(1,1-dimethylpropyl)phenoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-59-7 | |
Record name | Ethyl 2-[4-(1,1-dimethylpropyl)phenoxy]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832740-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[4-(1,1-dimethylpropyl)phenoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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